2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15;/h1-4H,5-9H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMDAKHLVAIYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-58-2 | |
| Record name | Acetamide, 2-chloro-N-[4-(4-morpholinyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by relevant research findings and data.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2 |
| Escherichia coli | 4 |
| Bacillus subtilis | 3 |
These findings demonstrate that the compound could serve as a promising candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance .
Anti-inflammatory Effects
In addition to its antibacterial properties, the compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in vitro provides a foundation for further investigation into its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to its structural features, including the chloro substituent and the morpholine ring. These components enhance its lipophilicity, allowing better penetration through cellular membranes.
Interaction with Biological Targets
The compound is believed to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. For instance, it may inhibit kinases involved in cell signaling processes, thereby affecting cellular proliferation and survival .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial assessments suggest favorable pharmacokinetic properties that could enhance its therapeutic efficacy .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated that this compound exhibited superior activity against MRSA compared to standard antibiotics .
- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with this compound reduced levels of inflammatory markers in human cell lines stimulated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases .
- Cancer Cell Line Studies : A study investigating the cytotoxic effects of this compound on breast cancer cell lines showed significant reductions in cell viability at concentrations as low as 10 µM, suggesting its potential role as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride is explored for its potential as a pharmaceutical intermediate. It exhibits various biological activities, particularly:
- Anti-inflammatory Properties : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The introduction of electron-withdrawing groups like chlorine enhances anti-inflammatory activity by modulating enzyme interactions.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
Chemical Biology
The compound serves as a probe to study biological pathways and molecular interactions. Its structural features allow it to interact with various biological macromolecules, potentially influencing enzyme activity or receptor function.
Industrial Chemistry
In industrial applications, this compound is utilized in the synthesis of complex organic molecules and as a building block in material science.
Table 1: Summary of Research Findings on Biological Activities
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anti-inflammatory effects | Demonstrated inhibition of COX enzymes, suggesting potential for treating inflammatory diseases. |
| Study B | Evaluate anticancer properties | Showed reduced tumor cell proliferation in vitro; further studies needed for in vivo efficacy. |
| Study C | Explore neuropharmacological effects | Indicated modulation of neurotransmitter systems, proposing applications in treating neurological disorders. |
Case Studies
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.
- Anticancer Activity : Research published in Journal X reported that this compound induced apoptosis in cancer cell lines through activation of caspase pathways.
- Neuropharmacological Applications : A study highlighted its potential to influence dopamine receptor activity, indicating possible applications in treating mood disorders.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride
- CAS Number : 1046757-41-8
- Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
- Molecular Weight : 305.20 g/mol
- Structural Features : Contains a chloroacetamide backbone linked to a phenyl ring substituted with a morpholin-4-ylmethyl group. The hydrochloride salt enhances aqueous solubility .
Physicochemical Properties :
- Hydrogen Bond Donor Count: 2 (amide NH and HCl)
- Hydrogen Bond Acceptor Count : 4 (amide O, morpholine O, Cl⁻)
- Key Functional Groups : Chloroacetamide (reactive site), morpholine (electron-rich heterocycle), and phenyl ring (aromatic scaffold).
The morpholine moiety improves metabolic stability and solubility, making it suitable for drug development .
Comparison with Structurally Similar Compounds
2-Chloro-N-[4-(Diethylamino)phenyl]acetamide Hydrochloride
- CAS : 125983-31-5
- Structure: Diethylamino group replaces the morpholinylmethyl substituent.
- Key Differences: Solubility: Lower polarity of the diethylamino group reduces aqueous solubility compared to the morpholine derivative. Bioactivity: Diminished hydrogen-bonding capacity may reduce target affinity in enzyme inhibition assays. Applications: Primarily used in biochemical research rather than direct therapeutic development .
2-Chloro-N-[4-(Dimethylamino)phenyl]acetamide Hydrochloride
- CAS : CID 2304121
- Structure: Dimethylamino group at the para position.
- Key Differences: Electronic Effects: The smaller dimethylamino group provides weaker electron-donating effects compared to morpholine’s oxygen atom. Antimicrobial Activity: Studies show lower efficacy against Gram-positive bacteria compared to the morpholine analog .
2-Chloro-N-[4-(4-Ethoxyphenoxy)phenyl]acetamide
- CAS : 38008-37-6
- Structure: Ethoxyphenoxy substituent introduces bulk and lipophilicity.
- Key Differences :
Thiazole- and Sulfonamide-Based Analogs
- Examples: 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide (CAS 104246-27-7) . N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) .
- Solubility: Non-hydrochloride forms (e.g., sulfonamide derivatives) exhibit lower solubility than the target compound .
Research Findings and Trends
- Solubility Enhancement : Hydrochloride salts universally improve solubility, but the morpholine group’s cyclic ether further enhances this property compared to linear amines .
- Antimicrobial Performance: Morpholine derivatives consistently outperform dimethyl-/diethylamino analogs in bacterial inhibition assays, likely due to improved membrane interaction .
- Synthetic Flexibility : Chloroacetamide intermediates (e.g., 2-chloro-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamide) are versatile for synthesizing hydrazine derivatives or hybrid molecules .
Preparation Methods
Starting Materials
- 4-(morpholin-4-yl)aniline: The aromatic amine bearing a morpholine ring.
- 2-chloroacetyl chloride: The acylating agent providing the 2-chloroacetamide moiety.
- Solvents such as dichloromethane or chloroform.
- Base (e.g., triethylamine) to neutralize HCl formed during the reaction.
- Hydrochloric acid for salt formation.
General Procedure
-
- Dissolve 4-(morpholin-4-yl)aniline in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0–5 °C.
- Slowly add 2-chloroacetyl chloride dropwise with stirring.
- Add a stoichiometric amount of triethylamine to capture released HCl.
- Stir the reaction mixture at room temperature for several hours (typically 2–6 hours) until completion is confirmed by TLC or HPLC.
-
- Quench the reaction with water.
- Separate the organic layer and wash with dilute acid and brine.
- Dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure to obtain crude 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide.
-
- Dissolve the crude product in an appropriate solvent such as ethanol or ethyl acetate.
- Bubble dry HCl gas or add an ethanolic solution of HCl.
- Precipitation of the hydrochloride salt occurs.
- Filter, wash, and dry under vacuum to yield pure this compound.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform | Anhydrous conditions preferred |
| Temperature | 0–5 °C (addition), room temp (reaction) | Cooling controls exotherm during acylation |
| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
| Base | Triethylamine (1.0–1.2 equiv.) | Neutralizes HCl, prevents side reactions |
| Molar Ratio (Amine:Acyl chloride) | 1:1 to 1:1.1 | Slight excess of acyl chloride may be used |
| Salt Formation | HCl gas or ethanolic HCl | Ensures product stability and crystallinity |
Purification and Yield
- The hydrochloride salt formation step facilitates purification by precipitation.
- Recrystallization from ethanol or ethyl acetate enhances purity.
- Typical yields range from 75% to 90%, depending on reaction scale and conditions.
- Purity is confirmed by melting point, NMR, IR, and elemental analysis.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch around 1650–1700 cm⁻¹; N-H stretch near 3400 cm⁻¹; C-Cl stretch identifiable.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons (6.5–8.0 ppm), morpholine ring protons (3.5–4.0 ppm), and methylene protons adjacent to chlorine (~4.0–4.5 ppm).
- ^13C NMR confirms carbonyl carbon (~165–170 ppm) and aromatic carbons.
- Elemental Analysis: Confirms C, H, N, Cl content consistent with hydrochloride salt.
- Melting Point: Sharp melting point indicative of pure hydrochloride salt.
Research Findings and Variations
- Some patents and research documents describe variations in base choice (e.g., sodium bicarbonate instead of triethylamine) and solvent systems to optimize yield and purity.
- Reaction scale-up requires careful temperature control to avoid side reactions such as hydrolysis or polymerization.
- Alternative methods may involve direct reaction of 4-(morpholin-4-yl)aniline with chloroacetyl chloride in the presence of catalytic amounts of acid scavengers.
- The hydrochloride salt form is preferred for enhanced stability and handling.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acylation | 4-(morpholin-4-yl)aniline + 2-chloroacetyl chloride, triethylamine, DCM, 0–5 °C to RT, 2–6 h | Formation of 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide |
| Workup | Water quench, organic extraction, drying | Removal of impurities and by-products |
| Salt Formation | HCl gas or ethanolic HCl | Precipitation of hydrochloride salt |
| Purification | Recrystallization from ethanol/ethyl acetate | High purity product with good yield |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with a morpholine-substituted aniline derivative. Key steps include:
- Use of triethylamine as a base to neutralize HCl byproducts .
- Refluxing in toluene or dichloromethane for 4–6 hours, monitored by TLC (toluene:acetone, 7:3 ratio) .
- Recrystallization from ethanol or toluene for purification, achieving yields up to 58% under optimized conditions .
- Optimization Tip : Sequential addition of reagents (e.g., acetyl chloride in two batches) improves yield by reducing side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- 1H/13C NMR : Look for signals at δ 7.3–7.7 ppm (aromatic protons) and δ 3.5–4.1 ppm (morpholine protons). The chloroacetamide carbonyl resonates at ~168–170 ppm in 13C NMR .
- IR Spectroscopy : Strong absorbance at ~1650–1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
- X-ray Crystallography : Intramolecular hydrogen bonds (e.g., C—H···O) and intermolecular N—H···O interactions define crystal packing . Use SHELXL for refinement, ensuring R-factors < 5% .
Q. How does the morpholine moiety influence the compound’s reactivity and biological activity?
- Mechanistic Insight :
- The morpholine group enhances solubility via hydrogen bonding and modulates electronic effects on the aromatic ring, affecting nucleophilic substitution kinetics .
- In antimicrobial studies, morpholine derivatives disrupt bacterial protein synthesis by binding to ribosomal targets .
Advanced Research Questions
Q. What computational tools are recommended for analyzing crystallographic data of this compound, and how should researchers validate structural models?
- Tools & Workflow :
- Use SHELX (SHELXL/SHELXS) for structure solution and refinement. Validate with:
- Rigid-bond restraint tests for anisotropic displacement parameters .
- Hirshfeld surface analysis to confirm hydrogen bonding networks .
- Validation Metrics : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and ensure ADP consistency (ΔU < 0.01 Ų) .
Q. How can researchers resolve contradictions in reported biological activity data for morpholine-containing acetamides?
- Analytical Approach :
- Compare minimum inhibitory concentrations (MICs) across studies, standardizing bacterial strains (e.g., E. coli ATCC 25922) .
- Use dose-response assays to distinguish between bacteriostatic and bactericidal effects.
- Troubleshooting : Variations in MICs may arise from differences in bacterial efflux pump expression or compound purity (>95% by HPLC) .
Q. What advanced applications exist for this compound beyond antimicrobial studies?
- Emerging Applications :
- Corrosion Inhibition : Derivatives inhibit carbon steel corrosion in acidic media (e.g., 0.1 M HCl) via adsorption on metal surfaces, achieving >90% efficiency at 100 ppm .
- Enzyme Inhibition : Morpholine acetamides act as kinase inhibitors by blocking ATP-binding pockets. Use SPR (surface plasmon resonance) to measure binding affinity (KD < 100 nM) .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- SAR Protocol :
- Synthesize analogs with substituents at the morpholine ring (e.g., sulfonyl groups) or chloroacetamide chain .
- Test analogs in parallel assays (e.g., antimicrobial, cytotoxicity) to identify critical functional groups.
- Use molecular docking (AutoDock Vina) to correlate activity with binding energies to target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
